4-Amino-1-butanol hydrochloride
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Overview
Description
4-Amino-1-butanol hydrochloride is an organic compound with the molecular formula C4H11NO·HCl. It is a derivative of 4-Amino-1-butanol, which is a four-carbon amino alcohol. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and biodegradable polymers. It is known for its versatility in organic synthesis and its role in the development of new materials and drugs.
Preparation Methods
The synthesis of 4-Amino-1-butanol hydrochloride can be achieved through several methods. One common approach involves the reaction of potassium phthalimide with 4-chlorobutanol, followed by hydrolysis to yield 4-Amino-1-butanol. The final step involves the reaction of 4-Amino-1-butanol with hydrochloric acid to form the hydrochloride salt .
Industrial production methods often involve the use of phase transfer catalysts and mild reaction conditions to ensure high yield and purity. For example, the use of potassium phthalimide and 4-chlorobutanol in the presence of a solvent and phase transfer catalyst, followed by hydrolysis under alkaline conditions, can produce 4-Amino-1-butanol with high efficiency .
Chemical Reactions Analysis
4-Amino-1-butanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common reagents used in these reactions include sodium borohydride for reduction, hydrochloric acid for substitution, and potassium permanganate for oxidation . Major products formed from these reactions include primary amines, oximes, and nitriles.
Scientific Research Applications
4-Amino-1-butanol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-1-butanol hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor for the synthesis of other bioactive compounds. For example, it can be converted into biodegradable polymers that interact with cellular membranes and facilitate gene delivery . The compound’s amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, enhancing its efficacy in various applications.
Comparison with Similar Compounds
4-Amino-1-butanol hydrochloride can be compared with other similar compounds, such as:
4-Hydroxybutylamine: Similar in structure but lacks the hydrochloride salt form, making it less soluble in water.
4-Aminobutanol-1: Another name for 4-Amino-1-butanol, which is the base form of the hydrochloride salt.
4-Aminobutyl alcohol: A synonym for 4-Amino-1-butanol, highlighting its alcohol functional group
The uniqueness of this compound lies in its enhanced solubility and reactivity due to the presence of the hydrochloride salt, making it more suitable for various industrial and research applications.
Properties
CAS No. |
3562-76-3 |
---|---|
Molecular Formula |
C4H12ClNO |
Molecular Weight |
125.60 g/mol |
IUPAC Name |
4-aminobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c5-3-1-2-4-6;/h6H,1-5H2;1H |
InChI Key |
ZCBHDFOGSFRCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CN.Cl |
Origin of Product |
United States |
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